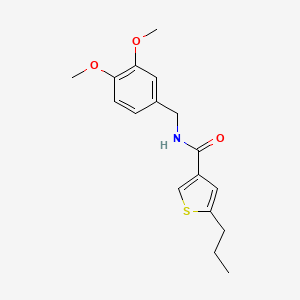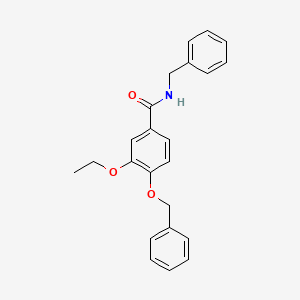![molecular formula C14H22N2O B4749888 N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide](/img/structure/B4749888.png)
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide
説明
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide, also known as DMMPA, is a chemical compound that has been widely studied for its potential use in scientific research. DMMPA is a member of the amide class of compounds and has been found to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. This results in an increase in the binding affinity of the receptor for its endogenous ligand, GABA. N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has also been found to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in the extracellular concentrations of these neurotransmitters.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, leading to an increase in inhibitory neurotransmission. N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has also been found to increase the release of dopamine, serotonin, and norepinephrine, leading to an increase in excitatory neurotransmission. These effects have been linked to the analgesic properties of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide.
実験室実験の利点と制限
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has several advantages as a pharmacological tool in scientific research. It has a high affinity for the GABAB receptor, making it a potent modulator of this receptor. It has also been found to have a long half-life, allowing for sustained effects on neurotransmitter release. However, N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has several limitations as well. It has poor water solubility, making it difficult to administer in vivo. It also has low selectivity for the GABAB receptor, leading to potential off-target effects.
将来の方向性
There are several future directions for research on N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide. One area of interest is the potential use of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide as a treatment for chronic pain. Further studies on the analgesic properties of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide could lead to the development of new therapies for pain management. Another area of interest is the development of more selective modulators of the GABAB receptor. This could lead to the development of drugs with fewer off-target effects and improved therapeutic profiles. Finally, further studies on the mechanism of action of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide could lead to a better understanding of the role of the GABAB receptor in the central nervous system.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been found to have a range of effects on the central nervous system, including the modulation of neuronal activity and the regulation of neurotransmitter release. N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-4-6-13(7-5-12)8-9-14(17)15-10-11-16(2)3/h4-7H,8-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQKGBNTKBEORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-chlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4749808.png)
![1-(4-methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4749812.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4749843.png)

![1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4749860.png)
![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4749866.png)

![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)

![N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4749881.png)


![2-(2-iodophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4749908.png)
![2-{[3-(2-furyl)acryloyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4749915.png)